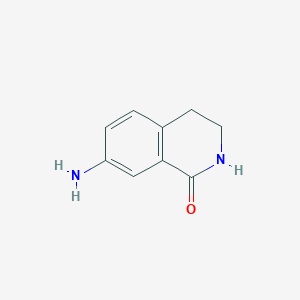

7-Amino-3,4-dihydroisoquinolin-1(2H)-one

描述

Significance of Dihydroisoquinolinone Scaffolds in Medicinal Chemistry and Natural Products

The isoquinoline (B145761) framework and its derivatives are foundational structures in a vast number of biologically active compounds, both naturally occurring and synthetic. researchgate.netresearchgate.net Isoquinoline alkaloids, a large and diverse group of natural products, are prevalent throughout the plant kingdom and are often derived from the amino acids tyrosine or phenylalanine. nih.gov Since the isolation of morphine in the early 19th century, thousands of isoquinoline alkaloids have been identified, exhibiting a wide array of pharmacological activities. nih.govmdpi.com

The 3,4-dihydroisoquinolin-1(2H)-one core, in particular, is a privileged scaffold in medicinal chemistry. This means it is a molecular framework that is frequently found in biologically active compounds. nih.gov Derivatives of this scaffold have demonstrated a broad spectrum of biological effects, including but not limited to:

Antimicrobial and Antifungal researchgate.netmdpi.com

Anti-inflammatory mdpi.comnih.gov

Antiviral mdpi.com

Enzyme inhibition nih.gov

The versatility of the dihydroisoquinolinone scaffold allows for the synthesis of diverse libraries of compounds for drug discovery. researchgate.net For instance, recent research has explored its use in developing agents for plant disease management, with some derivatives showing potent activity against the phytopathogen Pythium recalcitrans. nih.govresearchgate.net The fusion of the isoquinoline core with other heterocyclic systems has also led to the development of novel compounds with unique properties, such as luminescent materials and corrosion inhibitors. acs.org

| Activity | Scaffold | Reference |

|---|---|---|

| Anticancer | Isoquinoline | nih.govnih.gov |

| Antimicrobial | Isoquinoline | researchgate.netmdpi.com |

| Anti-inflammatory | Isoquinoline | mdpi.comnih.gov |

| Antioomycete | 3,4-dihydroisoquinolin-1(2H)-one | nih.gov |

| Enzyme Inhibition | Isoquinoline | nih.gov |

Historical Context of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one Discovery and Initial Characterization

While a definitive "discovery" of this compound is not prominently documented as a singular event, its emergence in chemical literature is tied to the broader exploration of isoquinoline chemistry. The synthesis and characterization of such compounds are often driven by the need for specific building blocks in multi-step synthetic pathways.

The preparation of this compound is typically achieved through the reduction of its nitro precursor, 7-nitro-3,4-dihydroisoquinolin-1(2H)-one. A common laboratory procedure involves dissolving the nitro compound in methanol and adding a palladium on carbon (Pd/C) catalyst. The mixture is then subjected to a hydrogen atmosphere, which reduces the nitro group to an amino group. chemicalbook.com Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the desired amino compound. chemicalbook.com

The initial characterization of this compound would have relied on standard analytical techniques of the time, including Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure. For example, the 1H NMR spectrum in deuterated methanol would show characteristic signals for the protons on the dihydroisoquinolinone core. chemicalbook.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H10N2O | lookchem.com |

| Molecular Weight | 162.19 g/mol | lookchem.com |

| Melting Point | 123-125 °C | lookchem.com |

| Boiling Point | 495.9°C at 760 mmHg | lookchem.com |

| CAS Number | 66491-03-0 | chemicalbook.com |

Overview of Key Research Areas for this compound

The primary significance of this compound in contemporary research lies in its role as a key intermediate in the synthesis of potent inhibitors of poly(ADP-ribose) polymerase (PARP). lookchem.comchemicalbook.com PARP is a family of enzymes crucial for DNA repair and the regulation of cell death. lookchem.com

PARP inhibitors have emerged as a promising class of targeted cancer therapies. mdpi.com They work by exploiting a concept known as "synthetic lethality." In cancers with mutations in genes like BRCA1 or BRCA2 (which are also involved in DNA repair), the inhibition of PARP leads to an accumulation of DNA damage that the cancer cells cannot repair, ultimately causing cell death. mdpi.com

This compound serves as a reactant in the preparation of dihydroisoquinolinones designed to mimic the nicotinamide (B372718) adenine dinucleotide (NAD+) substrate that PARP uses. mdpi.comnih.gov By modifying the structure of this compound, medicinal chemists can synthesize novel PARP inhibitors with improved potency, selectivity, and pharmacokinetic properties. nih.gov The development of new PARP inhibitors based on the 3,4-dihydroisoquinol-1-one-4-carboxamide scaffold, for example, has led to compounds with advantages over existing drugs in terms of molecular weight, hydrophilicity, and stability. nih.gov This ongoing research highlights the critical role of this compound in the development of next-generation cancer therapeutics. lookchem.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

7-amino-3,4-dihydro-2H-isoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-2,5H,3-4,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNUQVKZHEBCTNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70522441 | |

| Record name | 7-Amino-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66491-03-0 | |

| Record name | 7-Amino-3,4-dihydroisoquinolin-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70522441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-amino-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 7 Amino 3,4 Dihydroisoquinolin 1 2h One and Its Derivatives

Classic Synthetic Routes to the 3,4-Dihydroisoquinolin-1(2H)-one Corekthmcollege.ac.inresearchgate.net

The construction of the bicyclic lactam structure of 3,4-dihydroisoquinolin-1(2H)-one can be achieved through several reliable and versatile methods. kthmcollege.ac.in These approaches often involve the formation of the critical amide bond within the six-membered ring via an intramolecular cyclization event.

A primary strategy for forming the 3,4-dihydroisoquinolin-1(2H)-one core involves the intramolecular cyclization of suitably functionalized phenylethylamine precursors. kthmcollege.ac.inresearchgate.net This can be accomplished using various starting materials that contain the necessary components for ring closure.

Carbamate, Urea, and Thiourea Cyclizations: Precursors such as arylethylcarbamates, ureas, and thioureas can undergo intramolecular cyclization to yield the desired lactam ring. kthmcollege.ac.inresearchgate.net These reactions typically proceed through the nucleophilic attack of the aromatic ring onto an electrophilic carbonyl or thiocarbonyl group, often facilitated by acid catalysis. The use of ureas and thioureas introduces versatility in the subsequent functionalization of the resulting lactam. researchgate.netnih.govresearchgate.net

Isocyanate Cyclization: Arylethyl isocyanates are common intermediates for this transformation. researchgate.net In the presence of a Lewis acid or strong protic acid, the isocyanate group becomes activated, facilitating an intramolecular electrophilic attack on the aromatic ring to form the dihydroisoquinolinone product. researchgate.netnih.gov

Azidoamide Cyclization: This method involves the cyclization of precursors containing an azidoamide functional group, providing another route to the core structure. researchgate.net

| Precursor Type | General Reaction Type | Key Features |

|---|---|---|

| Carbamate/Urea/Thiourea | Acid-catalyzed cyclization | Versatile precursors for building the lactam ring. kthmcollege.ac.inresearchgate.net |

| Isocyanate | Friedel-Crafts type cyclization | Commonly used method involving electrophilic aromatic substitution. researchgate.netresearchgate.net |

| Azidoamide | Intramolecular cyclization | Provides an alternative pathway to the core scaffold. researchgate.net |

Modern synthetic methods, particularly those catalyzed by transition metals, offer efficient routes to the 3,4-dihydroisoquinolin-1(2H)-one core. kthmcollege.ac.in Palladium-catalyzed reactions are prominent in this category. These methods can involve the direct carbonylation of arylethylamines using carbon monoxide in the presence of a palladium catalyst. kthmcollege.ac.in Similarly, carbonyl insertion reactions provide a pathway to construct the lactam ring with high efficiency. kthmcollege.ac.inresearchgate.net These techniques are valued for their ability to form the desired structure under relatively mild conditions and with good functional group tolerance. documentsdelivered.com

The intramolecular Friedel-Crafts reaction is a cornerstone of aromatic chemistry and is widely applied in the synthesis of the 3,4-dihydroisoquinolin-1(2H)-one system. kthmcollege.ac.inrsc.org This approach typically involves the cyclization of a phenylethylamine derivative bearing an electrophilic side chain, such as an isocyanate or an acyl group. researchgate.net The reaction is promoted by a Lewis acid or a strong protic acid, which activates the electrophile and facilitates the attack by the electron-rich aromatic ring to close the six-membered lactam ring. researchgate.net A classic example related to this class is the Bischler-Napieralski reaction, which is used to synthesize 3,4-dihydroisoquinolines that can be subsequently oxidized. organic-chemistry.orgpharmaguideline.com

The 3,4-dihydroisoquinolin-1(2H)-one core can also be accessed through the oxidation of more reduced isoquinoline (B145761) precursors. kthmcollege.ac.inresearchgate.net For instance, 1,2,3,4-tetrahydroisoquinolines can be selectively oxidized to the corresponding lactam. Air oxidation can also convert 3,4-dihydroisoquinolines into the desired isoquinolinones. lookchem.com This approach is particularly useful when the corresponding reduced isoquinoline is more readily accessible synthetically.

Specific Synthesis of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one

The introduction of the amino group at the C7 position is typically achieved in the final stages of the synthesis, often by the reduction of a corresponding nitro-substituted precursor.

A direct and high-yielding method for the preparation of this compound is the catalytic hydrogenation of its nitro precursor, 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one. chemicalbook.com This transformation is a standard procedure in organic synthesis for converting aromatic nitro compounds into anilines. google.comgoogle.com

The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen gas atmosphere. chemicalbook.com The process is efficient, with one reported procedure detailing the complete conversion of the nitro compound to the desired amine in one hour under a hydrogen pressure of 60 psi, affording the product in an 86% yield after filtration of the catalyst and concentration of the filtrate. chemicalbook.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one | H₂, Pd/C, 60 psi, 1 hour | This compound | 86% | chemicalbook.com |

Reduction of 7-Nitro-3,4-dihydroisoquinolin-1(2H)-one

Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a direct and efficient method for the synthesis of this compound, primarily through the reduction of its nitro precursor, 7-nitro-3,4-dihydroisoquinolin-1(2H)-one. This reaction typically employs palladium on carbon (Pd/C) as the catalyst.

In a representative procedure, 7-nitro-3,4-dihydroisoquinolin-1(2H)-one is subjected to a hydrogen atmosphere in the presence of Pd/C. The reaction is stirred under a hydrogen pressure of 60 psi for approximately one hour. chemicalbook.com Following the completion of the reaction, the palladium catalyst is removed by filtration through a medium such as diatomaceous earth. The resulting filtrate is then concentrated under vacuum to yield this compound. chemicalbook.com This method is valued for its high efficiency, often affording the desired product in substantial yields, such as 86%. chemicalbook.com

Table 1: Example of Catalytic Hydrogenation

| Starting Material | Catalyst | Conditions | Product | Yield |

|---|

Multi-step Organic Reactions from Precursors (e.g., substituted benzaldehydes, phenolic compounds)

The 3,4-dihydroisoquinolin-1(2H)-one scaffold can be constructed through multi-step reactions starting from readily available precursors. One notable example is the Castagnoli–Cushman reaction, which can be utilized to synthesize a variety of derivatives of the core structure. nih.govrsc.org This reaction provides a pathway to assemble the heterocyclic system from simpler components like substituted benzaldehydes.

In this approach, various derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been synthesized to explore their biological activities. rsc.orgresearchgate.net The versatility of this multi-step synthesis allows for the introduction of diverse substituents onto the core scaffold, which is crucial for developing new bioactive agents. rsc.org

Advanced and Stereoselective Synthetic Strategies for this compound and its Enantiomers

Recent advancements in organic synthesis have led to the development of sophisticated and stereoselective methods for constructing the 3,4-dihydroisoquinolin-1(2H)-one framework. These strategies offer greater control over the molecular architecture, including the ability to generate specific enantiomers.

Metal-Catalyzed Protocols (e.g., C-H activation with directing groups, Rhodium-catalyzed alkylation)

Transition-metal-catalyzed reactions, particularly those involving C-H bond activation, have become powerful tools for synthesizing complex molecules. researchgate.net Rhodium-catalyzed reactions have been effectively used for the synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives. researchgate.netnih.gov

One such protocol involves the rhodium-catalyzed ortho-alkylation of C-H bonds in aromatic amides. thieme-connect.com This reaction utilizes a directing group, such as an 8-aminoquinoline (B160924) moiety, to guide the catalyst to a specific C-H bond. nih.govthieme-connect.comacs.org N-Vinylphthalimide can be used as a 2-aminoethylating reagent in this process. nih.govresearchgate.net The resulting alkylated products can then be converted into the final 3,4-dihydroisoquinolin-1(2H)-one derivatives in a one-pot transformation by treatment with hydrazine. nih.govthieme-connect.comacs.org This method is notable for its tolerance of various functional groups, including methoxy (B1213986), fluoro, and trifluoromethyl groups. thieme-connect.com A limitation of this specific protocol is the high temperature required for the two reaction steps (160 °C and 120 °C, respectively). thieme-connect.com

Another rhodium(III)-catalyzed system has been developed for the synthesis of these compounds under milder conditions by coupling N-methoxy-3-methylbenzamide with 2-methylidenetrimethylene carbonate. acs.org This tandem C-H allylation/N-alkylation annulation demonstrates broad substrate scope and high functional-group compatibility. acs.org

Table 2: Selected Examples of Rhodium-Catalyzed One-Pot Synthesis of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

| Aromatic Amide Substrate | Yield |

|---|---|

| 2,3-Dimethyl-N-(quinolin-8-yl)benzamide | 75% thieme-connect.com |

| 2-Methoxy-N-(quinolin-8-yl)benzamide | 99% thieme-connect.com |

| 4-Fluoro-2-methyl-N-(quinolin-8-yl)benzamide | 93% thieme-connect.com |

| 2-Methyl-4-(trifluoromethyl)-N-(quinolin-8-yl)benzamide | 95% thieme-connect.com |

| 2-Bromo-N-(quinolin-8-yl)benzamide | 98% thieme-connect.com |

Yields correspond to the final dihydroisoquinolinone product after the two-step, one-pot procedure. thieme-connect.com

Carbene Mechanism Investigations in Metal-Catalyzed Reactions

Understanding the mechanism of metal-catalyzed reactions is crucial for their optimization and broader application. For the rhodium-catalyzed synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, mechanistic studies, including deuterium-labeling experiments, have been conducted. nih.govthieme-connect.com The results from these investigations suggest that the reaction proceeds through a rhodium carbene-based mechanism. nih.govthieme-connect.comresearchgate.net In these reactions, diazo compounds often serve as precursors to the metal carbenes, which are key reactive intermediates. nih.gov The functionalization of C-H bonds is a significant target in synthetic chemistry, and metal carbene intermediates play a pivotal role in these transformations. nih.gov

Metal-Free Domino and One-Pot Procedures

To enhance synthetic efficiency and sustainability, metal-free domino reactions have been developed. technologynetworks.com These procedures, also known as cascade or tandem reactions, allow for the formation of multiple chemical bonds in a single operation without isolating intermediates, thereby saving time, resources, and reducing waste. technologynetworks.commdpi.com Such one-pot protocols offer a route to access highly functionalized final products from simple starting materials. researchgate.net The development of metal-free domino processes for constructing heterocyclic scaffolds like quinazolines and quinolines showcases a move towards more economical and environmentally friendly synthesis. technologynetworks.comresearchgate.net This strategic approach has also been noted as a viable method for the construction of the 3,4-dihydroisoquinolin-1(2H)-one scaffold. researchgate.netkthmcollege.ac.in

Asymmetric Synthesis Protocols for Chiral 3,4-Dihydroisoquinolin-1(2H)-one Derivatives

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in medicinal chemistry. mdpi.com Consequently, significant effort has been directed towards developing asymmetric methods for preparing chiral 3,4-dihydroisoquinolin-1(2H)-one derivatives. researchgate.net

Various strategies have been successfully employed:

Palladium-Catalyzed Reactions: A palladium-catalyzed C-H functionalization/intramolecular asymmetric allylation cascade has been developed using a chiral pyridine-oxazoline ligand. This protocol provides chiral 3,4-dihydroisoquinolones with high enantioselectivities (up to 96% ee). researchgate.net

Cobalt-Catalyzed Reactions: Chiral cobalt(III) complexes have been used for asymmetric C-H functionalization to synthesize dihydroisoquinolinones with excellent enantioselectivities. organic-chemistry.org

Organocatalysis: Chiral phosphoric acids have been shown to catalyze asymmetric aza-Friedel-Crafts reactions of 3,4-dihydroisoquinolines to produce chiral tetrahydroisoquinoline derivatives. nih.gov Similarly, organocatalysts like L-Proline can be used in cascade reactions to generate stereochemically complex products. armchemfront.com

These asymmetric protocols represent a significant advancement, providing access to specific stereoisomers of dihydroisoquinolinone derivatives for further investigation. researchgate.netnih.gov

Visible-Light Metal-Free Photocatalytic Synthesis

Visible-light photocatalysis has emerged as a powerful and sustainable tool in organic synthesis, offering mild reaction conditions and unique reactivity. In the context of 3,4-dihydroisoquinolin-1(2H)-one synthesis, metal-free photocatalytic approaches provide an environmentally friendly alternative to traditional metal-catalyzed reactions.

One notable metal-free photocatalytic method involves the synthesis of 3-position substituted 3,4-dihydroisoquinolin-1(2H)-one derivatives. researchgate.net This approach utilizes an organic dye, such as Eosin Y, as a low-cost and readily available photocatalyst. researchgate.net The reaction proceeds under mild conditions, accommodating a variety of substituents and affording the desired products in moderate to good yields. researchgate.net The mechanism is proposed to involve the generation of radical intermediates initiated by the excited state of the photocatalyst upon visible light irradiation. researchgate.net Density Functional Theory (DFT) calculations have been employed to support the proposed radical-involved reaction mechanism, providing deeper insight into the reaction pathway. researchgate.net

While this method has been demonstrated for 3-substituted derivatives, its application to the synthesis of the specific this compound scaffold would depend on the compatibility of the amino group with the reaction conditions. The amino group's electronic properties could influence the reactivity of the aromatic ring and potentially interact with the photocatalyst or reaction intermediates. Further research would be necessary to explore the substrate scope to include amino-substituted precursors.

The general conditions for such a reaction are summarized in the table below, based on the synthesis of related derivatives.

| Parameter | Condition |

| Photocatalyst | Eosin Y |

| Light Source | Visible Light (e.g., Blue LEDs) |

| Solvent | Organic Solvent (e.g., DMSO, MeCN) |

| Temperature | Room Temperature |

| Atmosphere | Inert (e.g., Nitrogen, Argon) |

This table represents typical conditions for the visible-light metal-free photocatalytic synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and may require optimization for the synthesis of this compound.

Electrochemical Oxidation Strategies

Electrochemical synthesis offers a reagent-free and sustainable approach to organic transformations by using electric current to drive oxidation and reduction reactions. Electrochemical oxidation strategies have been explored for the synthesis of various nitrogen-containing heterocycles.

In the context of isoquinoline synthesis, electrochemical methods can be applied to cyclization reactions that form the core heterocyclic structure. For instance, anodic oxidation can be utilized to generate reactive intermediates, such as N-acyliminium ions, from suitable precursors, which then undergo intramolecular cyclization. The Hofer-Moest reaction, an electrochemical oxidative decarboxylation, has been used to generate transient N-acetyliminium species for intramolecular C-O bond formation, a strategy that could potentially be adapted for C-C or C-N bond formation in the synthesis of isoquinolinone scaffolds. nih.gov

While specific examples of the direct electrochemical synthesis of this compound are not extensively documented, the principles of electrochemical oxidation could be applied to precursors of this compound. For example, an appropriately substituted phenethylamine (B48288) derivative could undergo electrochemical oxidation to facilitate an intramolecular cyclization, forming the dihydroisoquinolinone ring. The compatibility of the amino group with the oxidative conditions would be a critical factor to consider, as it could be susceptible to oxidation. Protecting group strategies might be necessary to ensure the desired reaction pathway.

The key advantages of electrochemical strategies include:

Mild reaction conditions: Often performed at room temperature and ambient pressure.

High selectivity: The reaction can be controlled by adjusting the electrode potential.

Sustainability: Avoids the use of stoichiometric chemical oxidants, reducing waste generation.

Further research is needed to develop specific electrochemical protocols for the synthesis of this compound.

Derivatization Strategies of this compound

The this compound scaffold possesses multiple sites for chemical modification, allowing for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.

Functionalization via the Amino Group at the 7-Position

The amino group at the 7-position is a key handle for functionalization, allowing for the introduction of a wide range of substituents through various reactions. The nucleophilic nature of this primary amine makes it amenable to acylation, alkylation, sulfonylation, and arylation reactions.

For instance, peptide-dihydroquinolinone conjugates have been synthesized by coupling amino acids to the 7-amino group of a related 7-amino-3,4-dihydroquinolin-2(1H)-one scaffold using benzothiazole-mediated methods. nih.gov This demonstrates the feasibility of forming amide bonds at this position, which is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound.

Common transformations involving the 7-amino group include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl halides or triflates to form diarylamines.

The table below illustrates potential derivatization reactions at the 7-amino position.

| Reaction Type | Reagent Example | Functional Group Introduced |

| Acylation | Acetyl chloride | Acetamido |

| Sulfonylation | Benzenesulfonyl chloride | Benzenesulfonamido |

| Reductive Amination | Benzaldehyde, NaBH(OAc)₃ | Benzylamino |

| Arylation | Phenylboronic acid, Cu(OAc)₂ | Phenylamino (B1219803) |

Regio- and Diastereoselective Functionalization of the Lactam Moiety

The lactam moiety of the 3,4-dihydroisoquinolin-1(2H)-one core offers opportunities for functionalization, particularly at the C4 position adjacent to the carbonyl group. A streamlined protocol for the trans-diastereoselective introduction of an aryl substituent at position 4 of the related 1,4-dihydroisoquinol-3-one (1,4-DHIQ) scaffold has been developed. beilstein-journals.orgnih.gov This method involves a Regitz diazo transfer onto a 3(2H)-isoquinolone precursor, followed by a triflic acid-promoted hydroarylation with an arene. beilstein-journals.orgnih.gov

This two-step sequence is applicable to a range of substrates and generally results in high yields. beilstein-journals.org The diastereoselectivity of the arylation step is a key feature of this methodology. While this has been demonstrated on the 1,4-DHIQ scaffold, the underlying principles of activating the C4 position for nucleophilic attack by an arene could potentially be adapted for the 3,4-dihydroisoquinolin-1(2H)-one system. The presence of the 7-amino group might influence the electronic properties of the isoquinoline ring system and thus the reactivity of the lactam moiety.

Substitution Reactions on the Isoquinoline Ring

The isoquinoline ring system can undergo various substitution reactions, allowing for the introduction of substituents on both the benzene (B151609) and pyridine (B92270) rings. The reactivity of the ring is influenced by the existing substituents. The 7-amino group in this compound is an electron-donating group, which will activate the benzene portion of the ring system towards electrophilic aromatic substitution.

The positions ortho and para to the amino group (C6 and C8) would be the most likely sites for electrophilic attack. However, steric hindrance from the adjacent fused ring may influence the regioselectivity. Halogenation, nitration, and Friedel-Crafts reactions could potentially be employed to introduce further functionality onto the aromatic ring, provided that the reaction conditions are compatible with the other functional groups in the molecule.

Conversely, nucleophilic aromatic substitution is also a possibility, particularly at positions activated by electron-withdrawing groups or through the formation of intermediates like arynes. The synthesis of C1- and C4-substituted isoquinolines can be achieved through the preparation and activation of isoquinolin-1(2H)-ones. organic-chemistry.org

Chemical Reactivity and Transformation Studies of 7 Amino 3,4 Dihydroisoquinolin 1 2h One

Reaction Mechanisms Involving the 7-Amino Group

The 7-amino group, being attached to an aromatic ring, imparts reactivity typical of anilines. This primary amine can undergo a variety of transformations, making it a key handle for structural diversification.

One of the most fundamental reactions of aromatic amines is diazotization, which converts the amino group into a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles in what is known as the Sandmeyer reaction or related transformations. wikipedia.orgbyjus.comorganic-chemistry.org For 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, this two-step process would first involve treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the 7-diazonium salt. This salt can then be treated with copper(I) salts to introduce various substituents at the 7-position. nih.govnumberanalytics.com

Table 1: Potential Sandmeyer and Related Reactions of this compound

| Reagent | Product | Reaction Type |

|---|---|---|

| CuCl/HCl | 7-Chloro-3,4-dihydroisoquinolin-1(2H)-one | Sandmeyer (Chlorination) |

| CuBr/HBr | 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | Sandmeyer (Bromination) |

| CuCN/KCN | 7-Cyano-3,4-dihydroisoquinolin-1(2H)-one | Sandmeyer (Cyanation) |

| KI | 7-Iodo-3,4-dihydroisoquinolin-1(2H)-one | Iodination |

| HBF₄, heat | 7-Fluoro-3,4-dihydroisoquinolin-1(2H)-one | Schiemann Reaction |

| H₂O, heat | 7-Hydroxy-3,4-dihydroisoquinolin-1(2H)-one | Hydroxylation |

Furthermore, the 7-amino group is a suitable nucleophile for modern cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orglibretexts.org This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the synthesis of N-aryl or N-alkyl derivatives at the 7-position. nih.govresearchgate.netyoutube.com The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the coupled product. nih.gov

Table 2: Illustrative Buchwald-Hartwig Amination with this compound

| Aryl/Alkyl Halide | Catalyst/Ligand System | Base | Potential Product |

|---|---|---|---|

| Aryl bromide (Ar-Br) | Pd₂(dba)₃ / BINAP | NaOt-Bu | 7-(N-Arylamino)-3,4-dihydroisoquinolin-1(2H)-one |

| Alkyl iodide (R-I) | Pd(OAc)₂ / XPhos | K₃PO₄ | 7-(N-Alkylamino)-3,4-dihydroisoquinolin-1(2H)-one |

Transformations of the Dihydroisoquinolinone Core

The dihydroisoquinolinone scaffold itself can undergo several transformations, including ring expansion, contraction, and aromatization, which significantly alter the molecular architecture.

While specific studies on this compound are not prevalent, analogous systems demonstrate the potential for such rearrangements. Ring expansion and contraction reactions are powerful tools for skeletal diversification. wikipedia.orgetsu.edu For instance, the Tiffeneau-Demjanov rearrangement, a type of pinacol (B44631) rearrangement, can expand cyclic ketones. wikipedia.org A hypothetical pathway for the dihydroisoquinolinone core could involve functionalization adjacent to the carbonyl group, followed by rearrangement.

Ring contraction, on the other hand, can be achieved through mechanisms like the Favorskii rearrangement for α-halo ketones. harvard.edu This would necessitate the introduction of a halogen at the C-2 or C-4 position of the dihydroisoquinolinone ring. A deaminative ring contraction cascade has also been reported for the synthesis of polycyclic heteroaromatics from dihydroazepine derivatives, suggesting that with appropriate precursors, similar transformations could be envisioned for the dihydroisoquinolinone system. nih.govrsc.org

The dihydroisoquinolinone core contains a partially saturated heterocyclic ring that can be aromatized to the corresponding isoquinolone. This transformation typically requires an oxidizing agent. Various reagents have been employed for the dehydrogenation of similar tetrahydroisoquinoline systems, including potassium permanganate (B83412) (KMnO₄), iodine, and palladium on carbon (Pd/C) at elevated temperatures. lookchem.com The aromatization of this compound would lead to the formation of 7-Amino-isoquinolin-1(2H)-one, a fully aromatic lactam. The choice of oxidant would be crucial to avoid undesired side reactions involving the amino group.

Tautomerism Kinetics and Isomerization in the Gas Phase (Computational Studies)

The lactam-lactim tautomerism is an important aspect of the chemistry of 2-pyridones and related heterocyclic systems, including the dihydroisoquinolinone core. nih.gov this compound can exist in equilibrium between its lactam (amide) form and its lactim (enol) form, 7-Amino-1-hydroxy-3,4-dihydroisoquinoline.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the relative stabilities and energy barriers for the interconversion of such tautomers in the gas phase and in different solvents. researchgate.netorientjchem.org For related lactam systems, the lactam form is generally found to be the more stable tautomer in both the gas phase and in solution, although the energy difference can be influenced by substitution and solvent effects. nih.govnih.gov

In the gas phase, intramolecular proton transfer from the nitrogen to the carbonyl oxygen would be the primary mechanism for isomerization. Computational models can predict the transition state geometry and the associated activation energy for this process. The presence of the amino group at the 7-position could influence the electronic properties of the aromatic ring and, consequently, the acidity of the N-H proton and the basicity of the carbonyl oxygen, thereby affecting the tautomeric equilibrium.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Amino 3,4 Dihydroisoquinolin 1 2h One Derivatives

Ligand-Target Interactions and Binding Affinities

The biological activity of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one derivatives is intrinsically linked to their interactions with specific molecular targets. Studies have identified at least two distinct target classes for this scaffold: Poly(ADP-ribose) polymerase (PARP) enzymes and the biological membranes of phytopathogens.

PARP Inhibition: The 3,4-dihydroisoquinolin-1(2H)-one core serves as an effective NAD+ mimetic, a key characteristic for inhibitors of PARP enzymes, which are crucial for DNA repair and are significant targets in cancer therapy. nih.govresearchgate.net A common pharmacophore model for PARP1 inhibitors includes this NAD+-mimicking motif. nih.gov Derivatives based on a 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold have been designed to fit into the nicotinamide (B372718) binding site of the PARP catalytic domain. nih.govresearchgate.net

Docking simulations have elucidated the binding mode of these inhibitors. nih.govnih.gov The core scaffold establishes critical hydrogen bond interactions with key residues like Gly863 and Ser904 and engages in π-stacking with Tyr907 within the enzyme's active site. researchgate.net The carboxamide moiety at the C4-position is crucial, as it occupies the nicotinamide ribose binding pocket and forms additional hydrogen bonds, further anchoring the ligand and contributing to its binding affinity. nih.gov

Antioomycete Activity: In the context of antifungal and antioomycete activity, the precise molecular target is not always an enzyme. For derivatives active against the phytopathogen Pythium recalcitrans, physiological and biochemical analyses suggest that the mode of action involves the disruption of the pathogen's biological membrane systems. nih.govresearchgate.netrsc.org This interaction is less about a specific ligand-receptor binding event and more about the physicochemical properties of the compounds that lead to membrane perturbation, ultimately compromising cellular integrity. nih.govrsc.org

Influence of Substituent Patterns on Biological Activity

The biological activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives can be finely tuned by altering the substituent patterns at various positions on the heterocyclic ring system, primarily at the N2, C3, and C4 positions. nih.gov

Substituents and Antioomycete Activity: A study involving 59 derivatives synthesized via the Castagnoli–Cushman reaction provided significant insights into the SAR for antioomycete activity against P. recalcitrans. nih.govrsc.org The activity was found to be highly dependent on the nature of the substituents at the N2 and C3 positions, with the C4-carboxyl group being essential. nih.govrsc.org

Key findings from this research include:

N2-Position: Aromatic substituents at the N2 position were generally favorable. Introducing a phenyl group with an electron-withdrawing group, such as a halogen, at the para-position significantly enhanced activity. For instance, compound I23 (2-(4-iodophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid) and I25 (2-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid) were among the most potent compounds, with I23 showing an EC50 value of 14 μM. nih.gov In contrast, bulky alkyl groups or those with long chains at the N2 position tended to decrease activity.

C3-Position: The presence of a phenyl group at the C3 position was consistently associated with good activity. Modifications to this group were explored, revealing that its electronic and steric properties are important for the biological effect.

C4-Position: A free carboxyl group at the C4 position was determined to be a crucial requirement for high antioomycete potency. nih.govrsc.org

| Compound | N2-Substituent | C3-Substituent | EC50 (μM) vs P. recalcitrans |

|---|---|---|---|

| I1 | Butyl | Phenyl | >100 |

| I8 | Benzyl | Phenyl | 68.3 |

| I12 | Cyclopentyl | Phenyl | >100 |

| I21 | [1,1'-Biphenyl]-4-yl | Phenyl | 32.8 |

| I23 | 4-Iodophenyl | Phenyl | 14.0 |

| I25 | 4-Chlorophenyl | Phenyl | 15.4 |

| I28 | 4-(Trifluoromethoxy)phenyl | Phenyl | 18.9 |

Substituents and PARP Inhibition: For PARP inhibitors based on the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold, the SAR is tightly linked to the amide portion of the molecule. nih.gov

C4-Carboxamide: The nature of the amine used to form the amide at C4 is critical. A study found that incorporating a [1,4'-bipiperidine]-1'-carbonyl moiety resulted in a highly potent compound. nih.govnih.gov

C7-Position: The introduction of a fluorine atom at the C7 position of the isoquinolinone ring, a common strategy in PARP inhibitor design, was shown to enhance binding and potency. nih.gov The lead compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one , demonstrated significant advantages over the approved PARP inhibitor Olaparib in terms of molecular weight and hydrophilicity. nih.govnih.gov

Conformational Analysis and its Impact on Activity

Conformational analysis is fundamental to understanding SAR, as the three-dimensional shape of a molecule dictates its ability to bind to a target. For a molecule to be biologically active, it must adopt a specific "bioactive conformation" that is complementary to the binding site of its target protein.

While specific conformational analysis studies for this compound derivatives are not extensively detailed in the reviewed literature, the impact of conformation is implicitly addressed through 3D-QSAR modeling. nih.govrsc.org The development of CoMFA and CoMSIA models requires the structural alignment of all molecules in the dataset. slideshare.netslideshare.net This alignment process is based on a hypothesis of the bioactive conformation. researchgate.net The molecules are superimposed based on a common substructure, which forces them into a conformation presumed to be relevant for biological activity. The statistical validity and predictive power of the resulting 3D-QSAR model serve as indirect validation of the chosen alignment and, by extension, the underlying conformational hypothesis. researchgate.net Therefore, the success of these models for 3,4-dihydroisoquinolin-1(2H)-one derivatives indicates that the defined spatial arrangement of substituents is critical for their observed biological effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.net These models translate variations in physicochemical properties into quantitative predictions of potency, providing a powerful tool for drug design.

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly insightful as they analyze the steric and electrostatic fields surrounding the molecules. slideshare.netnih.gov

For a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives with antioomycete activity, robust CoMFA and CoMSIA models were developed. nih.govrsc.org

Statistical Validation: The models demonstrated good statistical reliability and predictive ability. The CoMFA model yielded a cross-validated correlation coefficient (q²) of 0.627 and a non-cross-validated coefficient (r²) of 0.963. The CoMSIA model showed a q² of 0.531 and an r² of 0.941. These statistics indicate that the models are robust and can reliably predict the activity of new compounds. nih.gov

CoMFA Contour Maps: The CoMFA model's contour maps provide a visual guide for structural modification.

Steric Field: The map indicated that bulky, sterically favorable groups are preferred at the para-position of the N2-phenyl ring. This is consistent with the experimental finding that larger halogen substituents (like iodine in compound I23 ) at this position lead to higher activity. Conversely, the model showed that bulky substituents are disfavored near the C4-carboxyl group, highlighting its need for specific interactions.

Electrostatic Field: The electrostatic contour map revealed that electropositive groups are favored on the N2-phenyl ring, while electronegative groups are preferred around the C4-carboxyl oxygen and the C1-carbonyl group. This underscores the importance of the carboxyl and carbonyl moieties as hydrogen bond acceptors.

CoMSIA Contour Maps: The CoMSIA model, which includes additional fields for hydrophobicity, hydrogen bond donors, and acceptors, corroborated the CoMFA findings. It further emphasized the importance of a hydrogen bond acceptor region near the C1-carbonyl and C4-carboxyl groups and a hydrogen bond donor region near the hydrogen of the C4-carboxyl group.

These 3D-QSAR results collectively reinforce the necessity of the C4-carboxyl group and provide a detailed roadmap for designing more potent antioomycete agents based on this scaffold. nih.govrsc.org

Pharmacophore Modeling and Design

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. semanticscholar.org This model then serves as a 3D query to screen for new compounds or to guide the design of novel derivatives.

For derivatives of 3,4-dihydroisoquinolin-1(2H)-one targeting PARP enzymes, the design strategy is guided by the established pharmacophore for PARP1 inhibitors. nih.gov This model consists of:

An NAD+-mimicking motif , which is fulfilled by the 3,4-dihydroisoquinolin-1(2H)-one core itself. This part of the molecule occupies the nicotinamide binding pocket.

A hydrogen-bonding moiety that can interact with key amino acids in the active site. The C1-carbonyl group of the isoquinolinone scaffold and the C4-carboxamide group serve this function effectively. nih.gov

By designing the 1-oxo-3,4-dihydroisoquinoline-4-carboxamide scaffold, researchers were able to align the key features of their molecules with this general PARP1 inhibitor pharmacophore. nih.gov The subsequent identification of highly potent compounds validated this design approach, confirming that the scaffold successfully presents the necessary chemical features in the correct spatial orientation for effective PARP inhibition. nih.govnih.gov

Correlation of Chemical Modifications with Biological Responses

The modification of the 3,4-dihydroisoquinolin-1(2H)-one scaffold leads to direct and predictable changes in biological activity, a correlation that is well-supported by SAR and QSAR studies.

For antioomycete activity, the introduction of a para-substituted phenyl ring at the N2 position is a key modification. Changing the substituent from a simple phenyl group to a 4-chlorophenyl or a 4-iodophenyl group results in a significant increase in potency. nih.gov This experimental observation is directly correlated with the 3D-QSAR models, which show that a sterically bulky and electropositive region is favorable at this position. nih.gov The conversion of the C4-carboxylic acid to an ester or other derivative leads to a loss of activity, correlating with the QSAR finding that an electronegative and hydrogen-bond-donating feature at this position is critical. nih.gov

In the context of PARP inhibition, the chemical modification of the C4-position from a simple carboxylic acid to a complex carboxamide, specifically 4-([1,4'-bipiperidine]-1'-carbonyl), transforms a weakly active core into a nanomolar inhibitor. nih.gov This correlates with the pharmacophore model, which requires specific interactions in the ribose-binding pocket that this extended amide group can provide. Furthermore, the addition of a single fluorine atom at the C7 position enhances potency, a subtle modification whose positive effect on binding is a known phenomenon for PARP inhibitors and is consistent with favorable interactions within the target's active site. nih.gov

These examples demonstrate a clear and rational correlation between specific chemical modifications of the this compound backbone and the resulting biological responses, providing a solid foundation for future drug design efforts. nih.govnih.govmdpi.com

Biological and Pharmacological Research on 7 Amino 3,4 Dihydroisoquinolin 1 2h One and Its Analogs

Enzyme Inhibition Studies

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Derivatives of 3,4-dihydroisoquinolin-1(2H)-one (dq) have been investigated as inhibitors of Poly(ADP-ribose) Polymerase (PARP) enzymes, which are crucial for DNA repair and have emerged as significant targets in cancer therapy. nih.gov Research has specifically focused on PARP10, a member of the PARP family. In these studies, compounds based on the dq nucleus were tested against PARP10 mutants. A notable finding was that a 7-Bromo derivative of 3,4-dihydroisoquinolin-1(2H)-one demonstrated significant inhibitory activity against the LG-PARP10 mutant with an IC50 value of 8.6 μM. nih.gov Interestingly, this compound showed no activity against the wild-type PARP10 or PARP1 at concentrations up to 100 μM, suggesting a degree of selectivity for the mutant form. nih.gov Following this discovery, further exploration of the C-5 and C-6 positions of the dihydroisoquinolinone ring was undertaken by introducing various aromatic and non-aromatic substituents to understand the structure-activity relationship and optimize the inhibitory potential. nih.gov

| Compound | Target | IC50 (μM) |

| 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | LG-PARP10 (mutant) | 8.6 |

| 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | PARP10 (wild type) | >100 |

| 7-Bromo-3,4-dihydroisoquinolin-1(2H)-one | PARP1 | >100 |

Carbonic Anhydrase (CA) Inhibition

Analogs of 7-Amino-3,4-dihydroisoquinolin-1(2H)-one, specifically 7-amino-3,4-dihydroquinolin-2(1H)-one, have been the subject of extensive research as inhibitors of carbonic anhydrases (CAs). These zinc-containing metalloenzymes are involved in numerous physiological processes. Studies have revealed that 7-amino-3,4-dihydroquinolin-2(1H)-one exhibits a wide range of inhibitory activity against various human (h) CA isoforms. nih.gov It is a weak inhibitor of hCA I, III, IV, VA, VI, and XIII, with inhibition constants (Kᵢ) in the micromolar range. nih.gov However, it demonstrates more potent inhibition of the cytosolic isoform hCA VII (Kᵢ of 480 nM) and the transmembrane, tumor-associated isoforms hCA IX, XII, and XIV, with Kᵢ values ranging from 16.1 to 510 nM. nih.govmdpi.com The compound was found to be inactive against the widespread cytosolic isoform hCA II. nih.gov

Further investigations into derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one, where the 7-amino group was modified, showed that these new compounds were assayed against hCA I, II, IV, and the tumor-associated hCA IX. nih.govnih.gov The results indicated that hCA IX was the most inhibited isoform, with Kᵢ values in the range of 243.6 to 2785.6 nM. nih.govnih.gov Most of these derivatives were weak inhibitors of hCA I and II, and they did not inhibit hCA IV. nih.govnih.gov

Another study explored novel dipeptide–dihydroquinolinone derivatives. These compounds were tested against hCA I, II, IX, and XII. While they were inactive against hCA I and II, they displayed moderate to good inhibitory properties against hCA IX and hCA XII, with inhibition constants in the micromolar range (37.7–86.8 μM for hCA IX and 2.0–8.6 μM for hCA XII). wikipedia.orgresearchgate.net

| Compound/Analog | CA Isoform | Inhibition Constant (Kᵢ) |

| 7-amino-3,4-dihydroquinolin-2(1H)-one | hCA I | 9.5 µM |

| 7-amino-3,4-dihydroquinolin-2(1H)-one | hCA II | >10 µM |

| 7-amino-3,4-dihydroquinolin-2(1H)-one | hCA III | 8.1 µM |

| 7-amino-3,4-dihydroquinolin-2(1H)-one | hCA IV | 9.2 µM |

| 7-amino-3,4-dihydroquinolin-2(1H)-one | hCA VA | 0.904 µM |

| 7-amino-3,4-dihydroquinolin-2(1H)-one | hCA VI | 3.81 µM |

| 7-amino-3,4-dihydroquinolin-2(1H)-one | hCA VII | 480 nM |

| 7-amino-3,4-dihydroquinolin-2(1H)-one | hCA IX | 16.1 nM |

| 7-amino-3,4-dihydroquinolin-2(1H)-one | hCA XII | 25.3 nM |

| 7-amino-3,4-dihydroquinolin-2(1H)-one | hCA XIII | 9.49 µM |

| 7-amino-3,4-dihydroquinolin-2(1H)-one | hCA XIV | 510 nM |

| Dipeptide–dihydroquinolinone derivatives | hCA IX | 37.7–86.8 µM |

| Dipeptide–dihydroquinolinone derivatives | hCA XII | 2.0–8.6 µM |

Leucine Aminopeptidase (LAP) Inhibition

The 3,4-dihydroisoquinoline (B110456) scaffold has been identified as a promising framework for the development of Leucine Aminopeptidase (LAP) inhibitors. LAPs are metalloenzymes that play a role in tumor cell proliferation, migration, and invasion. nih.gov A computational, in silico screening study was conducted to identify new potential LAP inhibitors based on this scaffold. nih.govnih.gov This research involved virtual screening and the design of novel compounds, which were then subjected to molecular docking simulations. nih.gov The study predicted that compounds possessing the 3,4-dihydroisoquinoline moiety could be potent LAP inhibitors, with predicted pIC50 values (the negative logarithm of the half-maximal inhibitory concentration) ranging from 3.8 to 5.7. nih.gov While these are theoretical predictions and await experimental validation, they highlight the potential of this chemical class for LAP inhibition. nih.govnih.gov

| Compound Scaffold | Method | Predicted Activity (pIC50) |

| 3,4-dihydroisoquinoline | In Silico Screening / 3D-QSAR | 3.8 - 5.7 |

Phosphodiesterase-4 (PDE-4) Inhibition

Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) amide derivatives have been developed and evaluated as potential inhibitors of Phosphodiesterase-4 (PDE-4), an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP) and is a target for treating inflammatory diseases. nih.govuel.ac.uk Structure-activity relationship (SAR) studies on these derivatives indicated that substitutions on the phenyl ring at the C-3 side chain were crucial for activity. nih.gov Specifically, the introduction of a methoxy (B1213986) group or a halogen atom at the ortho-position of the phenyl ring enhanced both the inhibitory activity towards the PDE4B isoform and the selectivity. nih.gov One particular derivative, designated as compound 15, demonstrated the most potent inhibition both in vitro and in vivo and exhibited excellent selectivity, making it a promising lead for the development of new selective PDE4 inhibitors. nih.gov Another study on related tetrahydroisoquinoline derivatives identified a compound (compound 19) that showed strong inhibition against PDE4B with an IC50 of 0.88 μM. researchgate.net

| Compound Scaffold | Key Substituent | Target | IC50 (μM) |

| 1-phenyl-3,4-dihydroisoquinoline amide (Compound 15) | ortho-methoxy or halogen on phenyl ring | PDE4B | Potent (specific value not cited in abstract) |

| 7-(cyclopentyloxy)-6-methoxy-1,2,3,4-tetrahydroisoquinoline (Compound 19) | N/A | PDE4B | 0.88 |

Semicarbazide-Sensitive Amine Oxidase/Vascular Adhesion Protein 1 (SSAO/VAP-1) Inhibition

Semicarbazide-sensitive amine oxidase/vascular adhesion protein 1 (SSAO/VAP-1) is an enzyme involved in inflammatory processes and leukocyte trafficking, making it a therapeutic target for various inflammatory diseases. nih.gov While numerous inhibitors of SSAO/VAP-1 have been developed, a review of the available scientific literature did not yield specific research on the inhibitory activity of this compound or its direct analogs against this particular enzyme. The existing research on SSAO/VAP-1 inhibitors tends to focus on other chemical scaffolds, such as pyridazinones and aminohexoses. nih.govnih.gov

Cholinesterase (AChE and BuChE) Inhibition

Derivatives of 3,4-dihydroisoquinoline have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease. A study on a series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives revealed that several of these compounds exhibited moderate inhibitory activities against both AChE and BuChE. researchgate.net This suggests that the 3,4-dihydroisoquinoline scaffold could be a viable starting point for the development of new cholinesterase inhibitors.

| Compound Scaffold | Target Enzyme | Activity Level |

| 3,4-dihydroisoquinoline-3-carboxylic acid derivatives | Acetylcholinesterase (AChE) | Moderate |

| 3,4-dihydroisoquinoline-3-carboxylic acid derivatives | Butyrylcholinesterase (BuChE) | Moderate |

D-Amino Acid Oxidase (DAAO) Inhibition

D-Amino Acid Oxidase (DAAO) is a flavoenzyme responsible for the degradation of D-amino acids, including D-serine, which is a co-agonist at the NMDA receptor. Inhibition of DAAO is a therapeutic strategy aimed at increasing synaptic levels of D-serine, thereby enhancing NMDA receptor function. This is considered a potential approach for treating conditions associated with NMDA receptor hypofunction, such as schizophrenia.

Research into DAAO inhibitors has identified compounds with a quinolinone core, structurally related to dihydroisoquinolinone, as potent inhibitors of this enzyme. For instance, 3-hydroxyquinolin-2(1H)-one was identified as a highly potent DAAO inhibitor. Structure-activity relationship (SAR) studies on this series of compounds have led to the optimization of their inhibitory activity and pharmacokinetic properties. Modifications to the quinolinone ring, such as the introduction of substituents, have been explored to enhance potency and selectivity.

While direct studies on this compound as a DAAO inhibitor are not extensively documented in publicly available research, the activity of analogous compounds underscores the potential of this scaffold in the design of novel DAAO inhibitors.

| Compound | DAAO Inhibition (IC50) |

| 3-hydroxyquinolin-2(1H)-one | 4 nM (human DAAO) |

| 6-chloro-3-hydroxyquinolin-2(1H)-one | 4 nM (human DAAO) |

| 5-chloro-3-hydroxyquinolin-2(1H)-one | 4 nM (human DAAO) |

This table presents DAAO inhibitory activities of compounds with a quinolinone scaffold, which is structurally analogous to the dihydroisoquinolinone core.

Receptor Modulation

AMPA Receptor Modulation (Positive Allosteric Modulators and Desensitization Negative Modulators)

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a key mediator of fast excitatory synaptic transmission in the central nervous system. Positive allosteric modulators (PAMs) of the AMPA receptor enhance its function without directly activating it, while desensitization negative modulators prolong its activation by slowing the desensitization process. Both types of modulators are of interest for their potential to enhance cognitive function.

Research on isoquinoline (B145761) derivatives in the context of AMPA receptor modulation has primarily focused on their antagonistic properties. nih.govnih.govnih.gov Studies have identified N-substituted isoquinolines and decahydroisoquinoline-3-carboxylic acid derivatives as competitive and noncompetitive AMPA receptor antagonists. nih.govnih.govnih.gov

Currently, there is a lack of specific research in the public domain detailing the activity of this compound or its close analogs as positive allosteric modulators or desensitization negative modulators of the AMPA receptor. The existing literature on the isoquinoline scaffold is predominantly centered on its development as AMPA receptor antagonists for conditions such as epilepsy. nih.gov

Dopamine (B1211576) D1 Receptor Positive Allosteric Modulation

The dopamine D1 receptor is implicated in various physiological processes, including motor control, reward, and cognition. Positive allosteric modulators (PAMs) of the D1 receptor offer a potential therapeutic advantage over direct agonists by enhancing the effects of endogenous dopamine, which may lead to a more physiological receptor activation and a reduced risk of receptor desensitization and the development of tolerance.

The 3,4-dihydroisoquinolin-2(1H)-yl scaffold has been identified as a key structural motif in the development of potent and selective D1 receptor PAMs. One such compound, DETQ (2-(2,6-dichlorophenyl)-1-((1S,3R)-3-(hydroxymethyl)-5-(2-hydroxypropan-2-yl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one), has demonstrated selective potentiation of the human D1 receptor in vitro. Due to species-specific differences in affinity, in vivo studies have been conducted in transgenic mice expressing the human D1 receptor, where DETQ was found to increase locomotor activity over a broad dose range without the inverted U-shaped dose-response curve often seen with D1 agonists.

The promising preclinical profile of DETQ and its analogs, such as LY3154207, highlights the therapeutic potential of D1 PAMs based on the dihydroisoquinolinone core for neuropsychiatric disorders.

| Compound | Activity |

| DETQ | Selective positive allosteric modulator of the human dopamine D1 receptor. |

| LY3154207 | A close analog of DETQ, which has advanced to clinical trials. |

Histamine H1 Receptor Antagonism

The development of novel H1 antagonists has led to the exploration of a wide range of molecular frameworks. For instance, quinoline-based derivatives have been identified as potent human H1 and H3 receptor antagonists. nih.gov Given the structural similarities between quinoline (B57606) and isoquinoline scaffolds, it is conceivable that dihydroisoquinolinone derivatives could be investigated for H1 receptor antagonism. However, without direct experimental evidence, any potential activity remains speculative.

μ-Opioid Receptor Agonism

The μ-opioid receptor (MOR) is the primary target for opioid analgesics like morphine. Research into novel MOR agonists with improved side-effect profiles is an active area of investigation. The tetrahydroisoquinoline (THIQ) scaffold has been utilized as a core element in the design of peptidomimetic MOR agonists.

Structure-activity relationship studies have shown that the THIQ pendant can be a key pharmacophore element that favors high MOR efficacy. nih.gov In these peptidomimetic structures, the THIQ moiety often serves to orient other pharmacophoric groups, such as a dimethyltyrosine residue, for optimal interaction with the receptor. While these compounds are structurally more complex than this compound, they demonstrate the utility of the isoquinoline core in the design of potent MOR agonists.

| Compound Class | Activity |

| Tetrahydroisoquinoline (THIQ) peptidomimetics | Potent μ-opioid receptor agonists |

This table highlights the activity of a class of compounds containing the isoquinoline core structure.

Antiproliferative and Anticancer Activity

The isoquinoline and isoquinolinone scaffolds are found in numerous natural products with significant biological activities, including anticancer properties. This has spurred the synthesis and evaluation of a wide range of synthetic derivatives for their potential as antiproliferative agents.

Derivatives of 3-aminoisoquinolin-1(2H)-one have been investigated for their anticancer activity. For example, a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones were screened against a panel of 60 human tumor cell lines. Within this series, compounds with thiazolyl or pyrazolyl substituents at the 3-amino group showed notable activity. The 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one was identified as a lead compound that effectively inhibits tumor cell growth with good selectivity.

Furthermore, phenylaminoisoquinolinequinones, which contain a related isoquinoline core, have demonstrated significant antiproliferative activity against gastric, lung, and bladder cancer cell lines, with some analogs exhibiting submicromolar IC50 values. The position of the phenylamino (B1219803) group on the quinone nucleus was found to be a critical determinant of activity.

| Compound | Cancer Cell Line | Activity (Growth Percentage) |

| 3-(1,3-Thiazol-2-ylamino)isoquinolin-1(2H)-one | Breast Cancer (MDA-MB-468) | 19.94% |

| 3-(1,3-Dimethyl-1H-pyrazol-5-ylamino)isoquinolin-1(2H)-one | Leukemia (RPMI-8226) | 34.33% |

| 3-(1,3,5-Trimethyl-1H-pyrazol-4-ylamino)isoquinolin-1(2H)-one | Leukemia (RPMI-8226) | 28.68% |

This table shows the growth percentage of cancer cells after treatment with a single 10 µM concentration of the respective compounds.

Antimicrobial Activity

In addition to anticancer research, derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been explored for their antimicrobial properties.

A significant body of research has focused on the activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives against oomycetes, which are destructive plant pathogens distinct from true fungi.

Activity Against Pythium recalcitrans: A study involving 59 synthesized derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold found potent antioomycete activity against Pythium recalcitrans. rsc.orgnih.gov One particular derivative, designated I23, was identified as being highly effective, with an EC₅₀ value of 14 μM. rsc.orgresearchgate.net This potency was notably higher than that of the commercial antioomycete agent hymexazol, which had an EC₅₀ of 37.7 μM. rsc.orgresearchgate.net In vivo tests further confirmed the efficacy of compound I23, which achieved a preventive efficacy of 96.5% at a dose of 5.0 mg per pot. rsc.orgrsc.org The proposed mode of action for this compound involves the disruption of the biological membrane systems of P. recalcitrans. rsc.orgrsc.org

Table 2: Antioomycete Activity of Dihydroisoquinolinone Derivative I23 vs. Hymexazol

| Compound | Target | In Vitro Potency (EC₅₀) | In Vivo Preventive Efficacy (5.0 mg/pot) |

|---|---|---|---|

| Derivative I23 | Pythium recalcitrans | 14 μM rsc.orgresearchgate.net | 96.5% rsc.orgrsc.org |

| Hymexazol | Pythium recalcitrans | 37.7 μM rsc.orgresearchgate.net | Not specified in this study |

Research has shown that the antimicrobial activity of 3,4-dihydroisoquinolin-1(2H)-one derivatives can be selective. In a broad screening, the antioomycete activity of these compounds against Pythium recalcitrans was found to be superior to their antifungal activity against six other tested phytopathogenic fungi. rsc.orgnih.govresearchgate.net The broader class of quinoline-based compounds, to which isoquinolines are related, are known for their antimicrobial properties, which can involve the inhibition of bacterial DNA gyrase or topoisomerase IV, leading to bacterial cell death.

Anti-HIV Activity (CXCR4 antagonism)

The C-X-C chemokine receptor type 4, commonly known as CXCR4, serves as a critical co-receptor for the entry of T-tropic (X4-tropic) strains of the human immunodeficiency virus (HIV) into host T-lymphocytes. nih.govthno.org This G-protein-coupled receptor's physiological ligand is the chemokine CXCL12, but its aberrant signaling is implicated in HIV pathogenesis, particularly in the later stages of infection which can lead to a significant decrease in CD4 cell counts. nih.gov Consequently, the development of CXCR4 antagonists is a key strategy in the discovery of novel anti-HIV agents. thno.org

The isoquinoline scaffold, a core component of the this compound structure, has been the focus of structure-activity relationship (SAR) studies to develop potent CXCR4 antagonists. nih.gov In one such study, a series of isoquinoline derivatives were synthesized and evaluated for their ability to inhibit HIV-1. The antiviral activity of these compounds was determined against the X4-tropic wild-type HIV-1 NL4-3 strain. nih.gov The research identified several analogs with excellent activity, with one compound in particular, designated 24c , demonstrating consistently low nanomolar activity across various assays, highlighting its potential as a promising anti-HIV agent. nih.govmdpi.com The search for small-molecule inhibitors targeting CXCR4 has yielded several potent compounds, demonstrating the therapeutic potential of this approach. nih.gov

| Compound Class | Target | Reported Activity | Reference |

|---|---|---|---|

| Isoquinoline-based analogs | CXCR4 | Compound 24c showed consistently low nanomolar anti-HIV activity. | nih.gov |

| Plerixafor (AMD3100) | CXCR4 | Inhibits T-tropic HIV-1 with EC50 values in the range of 0.002–0.02 µM. | nih.govmdpi.com |

| AMD070 (Mavorixafor) | CXCR4 | Inhibits T-tropic HIV-1 with an EC50 value of 0.0048 µM. | nih.gov |

| Purine-based analog (Compound 7) | CXCR4 | Potent inhibition of viral entry with an EC50 of 0.5 nM. | nih.gov |

Neuroprotective and Cognitive Enhancement Effects

The broader class of isoquinoline alkaloids has been investigated for significant neuroprotective effects. nih.gov These natural compounds and their synthetic analogs show potential in the treatment of neurodegenerative diseases by promoting the repair and regeneration of damaged neurons. nih.gov Research indicates that isoquinoline alkaloids can induce angiogenesis in endothelial cells and accelerate the recovery of neuronal cell structure and function. This action may help improve memory and cognitive deficits that arise from neuronal damage. nih.gov

One specific analog, Tetrahydropalmatine , has been shown to increase the expression of neurotrophic factors, which encourages neurogenesis and enhances the regenerative capabilities of neurons following injury. nih.gov Furthermore, some isoquinoline alkaloids exert their neuroprotective effects by modulating cellular processes like autophagy. For instance, Tetrahydropalmatine can reactivate the PI3K/AKT/mTOR signaling pathway, which is often inhibited after injury, thereby reducing excessive autophagy and subsequent cell death. nih.gov While direct studies on this compound are limited in this area, the pharmacological activities of its parent scaffold suggest a promising avenue for future research into neuroprotective and cognitive-enhancing agents.

Anti-inflammatory and Analgesic Properties

Analogs of the dihydroisoquinoline structure have demonstrated significant anti-inflammatory and analgesic properties. In one study, the synthetic tetrahydroisoquinoline derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride , was evaluated for these effects. biomedpharmajournal.org The compound was found to possess pronounced analgesic activity, demonstrated by its ability to increase the pain sensitivity threshold in a thermal pain model (hot plate test). biomedpharmajournal.org

In addition to its analgesic effects, the compound showed potent anti-inflammatory activity in a model of formalin-induced arthritis in rats. biomedpharmajournal.org When compared to a standard non-steroidal anti-inflammatory drug (NSAID), its efficacy was notably superior. These findings suggest that the isoquinoline core is a viable scaffold for developing new therapeutic agents for pain and inflammation. biomedpharmajournal.org

| Compound | Test Model | Finding | Reference |

|---|---|---|---|

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Formalin-induced arthritis (rats) | Showed a pronounced anti-inflammatory effect, reported to be 3.3 times greater than that of Diclofenac sodium. | biomedpharmajournal.org |

| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Hot plate test (thermal pain) | Demonstrated high analgesic activity by significantly increasing the threshold of pain sensitivity. | biomedpharmajournal.org |

Anticonvulsant Activity

Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have been synthesized and assessed for their potential as anticonvulsant agents. nih.gov In a study focused on developing novel anticonvulsants, two series of 3,4-dihydroisoquinoline derivatives were synthesized and evaluated in established preclinical models of epilepsy: the maximal electroshock (MES) test and the pentylenetetrazole (PTZ)-induced seizure test. nih.gov

The MES test is primarily used to identify compounds that prevent the spread of seizures, while the PTZ test detects compounds that can raise the seizure threshold. Several of the synthesized compounds showed notable activity. Among them, 9-(hexyloxy)-5,6-dihydro- nih.govmdpi.comnih.govtriazolo[3,4-a]isoquinolin-3(2H)-one (9a) was identified as having significant anticonvulsant effects in the MES test and also demonstrated potent activity against PTZ-induced seizures. nih.gov Molecular docking studies suggested a possible mechanism of action involving the benzodiazepine-binding site of the GABA-A receptor. nih.gov

| Compound | Test Model | Activity (ED₅₀) | Protective Index (PI) | Reference |

|---|---|---|---|---|

| 9a (9-(hexyloxy)-5,6-dihydro- nih.govmdpi.comnih.govtriazolo[3,4-a]isoquinolin-3(2H)-one) | Maximal Electroshock (MES) | 63.31 mg/kg | > 7.9 | nih.gov |

| 4e | Maximal Electroshock (MES) | 48.19 mg/kg | Not specified | nih.gov |

Free-Radical Scavenging Activity

The evaluation of a compound's ability to scavenge free radicals is a common method for determining its antioxidant potential. Two widely used spectrophotometric assays for this purpose are the DPPH and ABTS tests. nih.govmdpi.com

DPPH Radical Scavenging

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical. mdpi.com This donation neutralizes the radical, resulting in a color change from violet to yellow, which is measured by a decrease in absorbance at approximately 517 nm. mdpi.com The concentration of a compound required to inhibit 50% of the DPPH radicals is known as its IC₅₀ value, with a lower value indicating stronger scavenging activity. nih.gov

ABTS Radical Cation Scavenging

The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. nih.gov In the presence of a hydrogen-donating antioxidant, the ABTS•+ is reduced and the solution is decolorized. The change in absorbance is measured to quantify the scavenging activity. nih.gov This assay is applicable to both hydrophilic and lipophilic compounds. nih.gov

While these methods are standard for assessing antioxidant capacity, specific research data on the DPPH and ABTS radical scavenging activity of this compound and its direct analogs were not prominently available in the reviewed literature.

Superoxide (B77818) Anion Radical Scavenging

Research into the antioxidant properties of 3,4-dihydroisoquinoline derivatives has revealed their potential as effective scavengers of superoxide anion radicals (O₂•⁻). A study investigating a series of 3,4-dihydroisoquinoline-3-carboxylic acid analogs demonstrated that the presence and position of hydroxyl and halogen substituents on the aromatic ring significantly influence their radical scavenging capabilities. nih.gov

The superoxide anion scavenging activity was assessed using an enzymatic method with the xanthine/xanthine oxidase system, which generates the superoxide radical. The ability of the compounds to inhibit the reduction of nitroblue tetrazolium (NBT) by the superoxide radical was measured spectrophotometrically. nih.gov

Among the tested derivatives, compounds featuring hydroxyl groups, particularly those with a catechol (3,4-dihydroxy) or hydroquinone (B1673460) (2,5- or 3,6-dihydroxy) arrangement, exhibited the most potent activity. Specifically, 6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid demonstrated notable scavenging ability. The introduction of halogen atoms, such as iodine, also modulated the antioxidant activity. For instance, the 8-iodo-substituted derivative of 6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid was identified as a particularly effective scavenger of reactive oxygen species. nih.gov

The structure-activity relationship suggests that the hydrogen-donating ability of the hydroxyl groups is crucial for the superoxide anion radical scavenging activity of these compounds. The electronic effects of other substituents, such as halogens, can further enhance this activity. nih.gov

Superoxide Anion Radical Scavenging Activity of 3,4-Dihydroisoquinoline-3-carboxylic Acid Analogs

| Compound | EC₅₀ (µM) |

| 6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid | > 100 |

| 8-iodo-6,7-dihydroxy-3,4-dihydroisoquinoline-3-carboxylic acid | 49.88 |

| Trolox (Reference) | 51.88 |

Nitric Oxide Radical Scavenging

The nitric oxide (•NO) radical scavenging potential of 3,4-dihydroisoquinoline derivatives has also been a subject of scientific investigation. Nitric oxide is a crucial signaling molecule but can contribute to oxidative stress when produced in excess. The ability of compounds to scavenge •NO is an important aspect of their antioxidant profile.

In the same study of 3,4-dihydroisoquinoline-3-carboxylic acid analogs, their capacity to scavenge nitric oxide radicals was evaluated. nih.gov The assay involved the generation of nitric oxide from sodium nitroprusside in an aqueous solution. The quantity of remaining nitric oxide was determined using the Griess reagent.